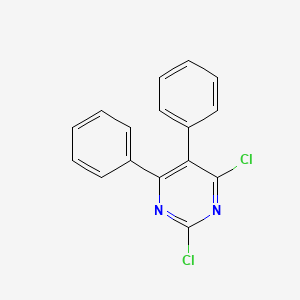
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in various biochemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used, such as halogens or nitro groups, under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Methoxy-2-indolyl acetic acid.
Reduction: 5-Methoxy-2-indolyl ethanol.
Substitution: Depending on the electrophile, products can include halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biochemical pathways and its potential as a bioactive compound.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldehyde: Another indole derivative with similar structural features.
5-Hydroxy-2-indolyl acetaldehyde: Differing by the presence of a hydroxyl group instead of a methoxy group.
Uniqueness
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-14-10-2-3-11-8(7-10)6-9(12-11)4-5-13/h2-3,5-7,12H,4H2,1H3 |
InChI Key |
CPNZUBUZLOFWJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
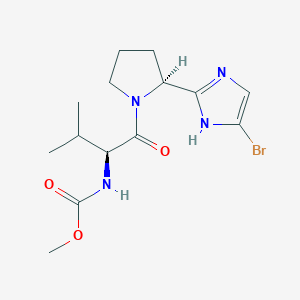
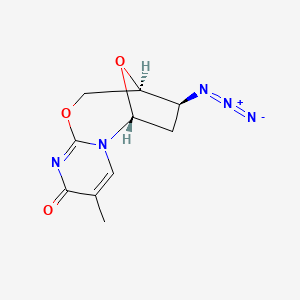
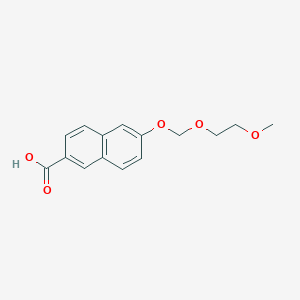
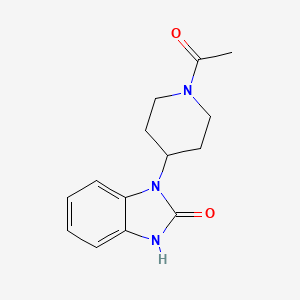
![3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B8748298.png)
![1-[(oxiran-2-yl)methyl]-1H-indole](/img/structure/B8748310.png)
![1-[(2-Chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B8748311.png)

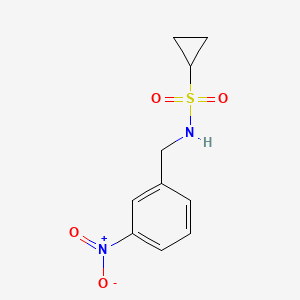

![Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B8748332.png)

![3,5-Dihydroxy-6-acetyl-2,3-dihydro-4H-benzo[b]pyran](/img/structure/B8748362.png)
